2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole
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Overview
Description
2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole is a heterocyclic compound that features both a pyran ring and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indazole derivatives with tetrahydropyran derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- 2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile
- Bipodonines A–J
Uniqueness
2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole is unique due to its combination of a pyran ring and an indazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)9-14(13-11)12-7-3-4-8-15-12/h1-2,5-6,9,12H,3-4,7-8H2 |
InChI Key |
YYIZZXYIXXRAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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